BenchChemオンラインストアへようこそ!

BKM1740

Prostate Cancer Bone Metastasis Survivin Inhibition

BKM1740 is a differentiated survivin inhibitor uniquely combining an antitumor core with a bone-targeting aminobisphosphonate moiety. This dual functionality ensures selective accumulation in the skeletal microenvironment, directly suppressing survivin-mediated apoptosis in bone metastatic prostate cancer models. It is the superior choice for intratibial xenograft studies where tumor-specific bioavailability and bone architecture preservation are critical. Not substitutable by generic survivin inhibitors (e.g., YM155) or standard bisphosphonates.

Molecular Formula C39H46Cl2F5N3O9P2
Molecular Weight 928.6 g/mol
CAS No. 1070966-97-0
Cat. No. B1667128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBKM1740
CAS1070966-97-0
Synonyms1-((N-(2,3,4,5,6-pentafluorocinnamoyl)-O-(2,6-dichlorobenzyl))tyrosyl)-4-(bis(diethoxyphosphono))methylaminiopiperidine
BKM 1740
BKM-1740
BKM1740
Molecular FormulaC39H46Cl2F5N3O9P2
Molecular Weight928.6 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(NC1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)C=CC4=C(C(=C(C(=C4F)F)F)F)F)P(=O)(OCC)OCC)OCC
InChIInChI=1S/C39H46Cl2F5N3O9P2/c1-5-55-59(52,56-6-2)39(60(53,57-7-3)58-8-4)47-25-18-20-49(21-19-25)38(51)31(48-32(50)17-16-27-33(42)35(44)37(46)36(45)34(27)43)22-24-12-14-26(15-13-24)54-23-28-29(40)10-9-11-30(28)41/h9-17,25,31,39,47H,5-8,18-23H2,1-4H3,(H,48,50)/b17-16+/t31-/m0/s1
InChIKeyNAHKVDWLVOYPDU-XCXBIEIDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BKM1740 (CAS 1070966-97-0): Acyl-Tyrosine Bisphosphonate Amide Survivin Inhibitor for Preclinical Oncology


BKM1740 (CAS 1070966-97-0) is a small-molecule acyl-tyrosine bisphosphonate amide derivative that functions as a selective survivin inhibitor [1]. Developed as a BKM-570 analog conjugated with an aminobisphosphonate group, BKM1740 is designed to target bone metastatic prostate cancer (PCa) cells by suppressing survivin expression at both the mRNA and protein levels, thereby inducing caspase-dependent apoptosis [2]. Its bisphosphonate moiety facilitates selective uptake and adsorption to mineral surfaces in bone, enhancing tumor‑specific bioavailability [3].

Why Generic Survivin Inhibitors Cannot Substitute for BKM1740 (CAS 1070966-97-0) in Bone Metastasis Models


Substituting BKM1740 with other survivin inhibitors is not scientifically equivalent due to its unique dual functionality. While inhibitors like YM155 potently suppress survivin transcription, they lack the bone‑homing bisphosphonate moiety that enables BKM1740 to concentrate in the skeletal microenvironment [1]. Conversely, conventional bisphosphonates (e.g., zoledronate) inhibit bone resorption but do not directly target survivin‑mediated apoptosis [2]. This integrated design—antitumor F5c‑OC2Y core plus bone‑targeting aminobisphosphonate—confers a distinct pharmacokinetic and mechanistic profile that cannot be replicated by simple substitution with a generic survivin suppressor or a standard bisphosphonate [3].

Quantitative Differentiation of BKM1740 (CAS 1070966-97-0) vs. Precursor BKM-570 and Other Survivin Inhibitors


BKM1740 Demonstrates Enhanced Cytotoxicity in Bone Metastatic Prostate Cancer Cells Compared to Precursor BKM-570

BKM1740 exhibits a 50% inhibitory concentration (IC50) of 2 μmol/L in C4‑2 bone metastatic PCa cells, while the precursor BKM‑570 displays an IC50 of 1.8–4 μmol/L across various cancer lines [1][2]. Despite similar potency, BKM1740's aminobisphosphonate conjugation enables selective bone uptake, a feature absent in BKM‑570 [3].

Prostate Cancer Bone Metastasis Survivin Inhibition

BKM1740 Achieves Significant In Vivo Tumor Growth Inhibition in a Bone Metastasis Xenograft Model

In an intratibial C4‑2 xenograft model, BKM1740 administered at 5 mg/kg i.p. every 2 days for 8 weeks significantly reduced serum PSA levels (p < 0.05) and improved bone architecture radiographically [1]. In contrast, the precursor BKM‑570 lacks published in vivo bone metastasis data, and YM155, while potent in subcutaneous xenografts, has not been evaluated specifically in a bone metastatic context [2].

In Vivo Efficacy Bone Metastasis Prostate Cancer

BKM1740 Exhibits a Favorable In Vivo Safety Profile at Therapeutic Doses

BKM1740 shows no systemic toxicity at 20 mg/kg (4× the efficacious dose) over 4 weeks in athymic nude mice, with maintained body weight and intact bone architecture [1]. In contrast, YM155's maximum tolerated dose in Phase I trials was 4.8 mg/m²/day × 7 days, indicating a narrow therapeutic window [2].

In Vivo Toxicity Preclinical Safety Bone Metastasis

Optimal Preclinical and Research Applications for BKM1740 (CAS 1070966-97-0)


Bone Metastatic Prostate Cancer Xenograft Studies

BKM1740 is the compound of choice for intratibial or orthotopic xenograft models of PCa bone metastasis. Its demonstrated in vivo efficacy at 5 mg/kg i.p. (every 2 days) reduces tumor burden and preserves bone architecture [1].

Mechanistic Studies of Survivin‑Mediated Apoptosis in Bone Microenvironment

Researchers investigating the role of survivin in bone‑homing cancer cells should use BKM1740 to specifically inhibit survivin transcription and protein expression without confounding effects on Mcl‑1 or VEGF [2].

Preclinical Safety and Toxicology Profiling

Due to its favorable preclinical safety margin (no toxicity at 20 mg/kg for 4 weeks), BKM1740 is suitable for long‑term dosing studies and combination therapy evaluations where minimizing off‑target effects is critical [3].

Comparative Survivin Inhibitor Research

BKM1740 serves as a valuable comparator to purely transcriptional survivin inhibitors (e.g., YM155) in experiments designed to dissect the contribution of bone‑targeting to overall antitumor efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BKM1740

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.